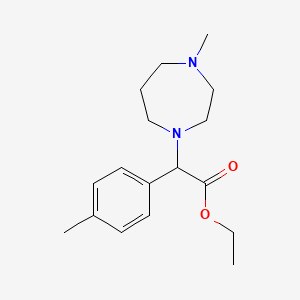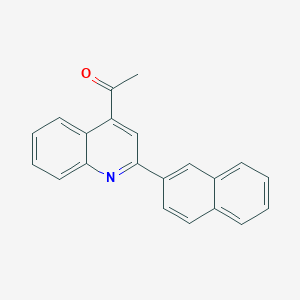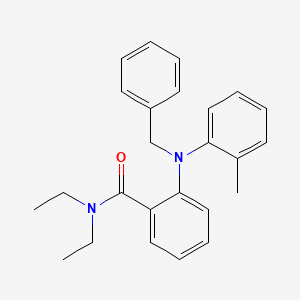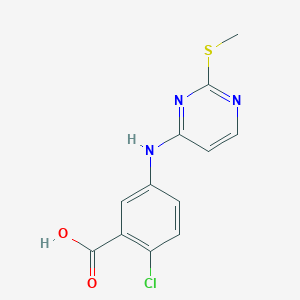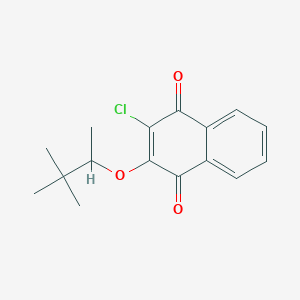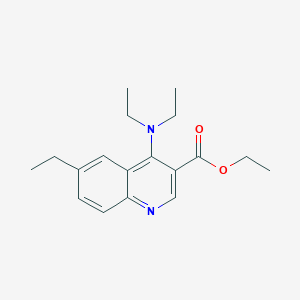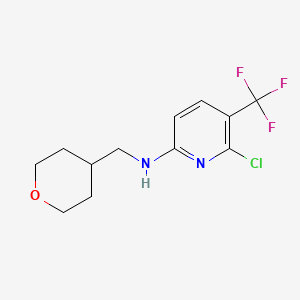
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is a chemical compound with the molecular formula C19H18O4. It is known for its applications in peptide synthesis and as a building block in organic chemistry. This compound is often used in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxyamino acids and hydroxyamino acid esters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-oxobutyric acid in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester has several scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective modification of amino acids.
Biology: The compound is employed in the synthesis of glycopeptides, which are important in the study of protein-carbohydrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester involves its role as a protecting group in peptide synthesis. The compound reacts with amino acids to form stable derivatives, which can be selectively deprotected under mild conditions. This allows for the sequential addition of amino acids to form peptides with high precision.
相似化合物的比较
Similar Compounds
N-(9-Fluorenylmethoxycarbonyloxy)succinimide: Another compound used in peptide synthesis with similar protecting group properties.
9-Fluorenylmethoxycarbonyl chloride: Used for the same purpose but may lead to the formation of dipeptides.
Uniqueness
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is unique due to its high selectivity and efficiency in forming N-(9-fluorenylmethoxycarbonyl) derivatives. It eliminates the formation of dipeptides, making it a preferred choice in peptide synthesis.
属性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 4-oxobutyl carbonate |
InChI |
InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2 |
InChI 键 |
QDMHPIIVJBMGAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

